molecular formula C18H18NO2PS B14590733 O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate CAS No. 61391-48-8

O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate

Cat. No.: B14590733
CAS No.: 61391-48-8
M. Wt: 343.4 g/mol
InChI Key: ICULFALCWQAJQS-UHFFFAOYSA-N
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Description

O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate is a chemical compound known for its application as an organophosphate insecticide. It is structurally characterized by the presence of a quinoline ring, a phenyl group, and a phosphonothioate moiety. This compound has been studied for its effectiveness in controlling various pests and its potential impact on the environment and human health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate typically involves the reaction of quinoline derivatives with phenylphosphonothioic dichloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from 0°C to room temperature. The reaction proceeds through nucleophilic substitution, where the quinoline derivative acts as the nucleophile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phosphonothioates .

Scientific Research Applications

O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.

    Biology: Investigated for its effects on acetylcholinesterase activity and its potential as a biochemical tool.

    Medicine: Explored for its potential use in developing treatments for diseases involving acetylcholinesterase inhibition.

    Industry: Applied as an insecticide for controlling pests in agriculture

Properties

CAS No.

61391-48-8

Molecular Formula

C18H18NO2PS

Molecular Weight

343.4 g/mol

IUPAC Name

ethoxy-(4-methylquinolin-6-yl)oxy-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C18H18NO2PS/c1-3-20-22(23,16-7-5-4-6-8-16)21-15-9-10-18-17(13-15)14(2)11-12-19-18/h4-13H,3H2,1-2H3

InChI Key

ICULFALCWQAJQS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC3=C(C=CN=C3C=C2)C

Origin of Product

United States

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